[4-(Diethylamino)-2-methylphenyl]thiourea
Description
General Overview of Substituted Thioureas in Organic and Inorganic Chemistry
Substituted thioureas are compounds where one or more hydrogen atoms on the nitrogen atoms of the parent thiourea (B124793) molecule are replaced by other organic groups. This structural modularity allows for the synthesis of a vast library of derivatives with tailored properties.
Synthesis and Structure: The synthesis of substituted thioureas can be achieved through several established methods. A common and versatile approach involves the reaction of an amine with an isothiocyanate. google.com Other methods include the condensation of amines with carbon disulfide. beilstein-journals.orgorganic-chemistry.org Structurally, thioureas are typically planar molecules. wikipedia.org They exhibit tautomerism, existing in equilibrium between the thione form (C=S) and the thiol form (C-SH), with the thione form generally being more prevalent. mdpi.com A key feature of N,N'-disubstituted thioureas is their ability to act as hydrogen-bond donors through the N-H protons. wikipedia.org
Applications in Organic and Inorganic Chemistry: The utility of substituted thioureas is extensive and continues to expand.
Organocatalysis: Thiourea derivatives have gained prominence as highly effective hydrogen-bonding organocatalysts. wikipedia.orgnih.govacs.org They can activate electrophiles through non-covalent interactions, facilitating a wide array of chemical transformations, including Michael additions and aza-Henry reactions. researchgate.net Some thioureas can also function as Brønsted acids to catalyze reactions. acs.org
Inorganic Chemistry and Ligand Design: The presence of both "hard" nitrogen and "soft" sulfur donor atoms makes thioureas versatile ligands for a wide range of metal ions. wikipedia.orgtandfonline.com They can coordinate to metals as neutral ligands or as anions, sometimes forming stable chelate rings. tandfonline.comrsc.orgnih.gov This has led to their use in the synthesis of coordination complexes with interesting structural and electronic properties. rsc.org
Synthetic Intermediates: Thioureas serve as crucial building blocks in the synthesis of various heterocyclic compounds. byjus.com
Biological and Medicinal Chemistry: A vast body of research highlights the diverse biological activities of thiourea derivatives, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. mdpi.comresearchgate.netnih.gov
Significance of Phenylthiourea (B91264) Derivatives with Electron-Donating Substituents
The properties and reactivity of a thiourea derivative are significantly influenced by the nature of the substituents on its nitrogen atoms. In the case of phenylthioureas, substituents on the aromatic ring play a crucial role in modulating the electronic environment of the entire molecule.
Electron-donating groups (EDGs), such as alkyl (e.g., methyl) and amino (e.g., diethylamino) groups, increase the electron density of the aromatic ring through inductive (+I) and/or resonance (+M) effects. wikipedia.orgnumberanalytics.commasterorganicchemistry.com This has several important consequences for a phenylthiourea derivative like [4-(Diethylamino)-2-methylphenyl]thiourea:
Enhanced Basicity and Nucleophilicity: The increased electron density on the phenyl ring can be relayed to the thiourea moiety, potentially increasing the basicity of the nitrogen atoms and the nucleophilicity of the sulfur atom.
Modulated Hydrogen-Bonding Ability: The electronic nature of the phenyl substituent affects the acidity of the N-H protons. Electron-donating groups generally decrease the acidity of the N-H protons, which in turn modulates the strength of the hydrogen bonds they can form. This is a critical parameter in the design of thiourea-based organocatalysts and molecular receptors.
Coordination Properties: The altered electron density on the sulfur and nitrogen atoms can influence the ligand's coordination affinity and the stability of the resulting metal complexes.
Biological Activity: The electronic properties imparted by substituents are often key determinants of a molecule's biological activity, influencing how it interacts with biological targets like enzymes and receptors. nih.gov
The presence of two electron-donating groups on the phenyl ring of this compound, the powerful resonance-donating diethylamino group at the para position and the inductively donating methyl group at the ortho position, makes the aromatic ring particularly electron-rich.
Rationale for Investigating this compound
The specific substitution pattern of this compound provides a compelling rationale for its investigation in several areas of chemical research. The combination of the strong electron-donating diethylamino group and the methyl group is expected to create a unique electronic and steric environment, leading to potentially novel properties and applications.
Potential Research Directions:
As a Ligand in Coordination Chemistry: The electron-rich nature of the molecule could lead to the formation of stable complexes with various transition metals. The properties of these complexes, such as their catalytic activity or photophysical characteristics, would be of significant interest. The sulfur and nitrogen atoms of the thiourea moiety provide potential coordination sites. tandfonline.comnih.gov
In Organocatalysis: While electron-withdrawing groups are often employed to enhance the acidity of thiourea catalysts, the study of derivatives with electron-donating groups is crucial for a comprehensive understanding of structure-activity relationships. wikipedia.org Investigating this compound could provide insights into how electron density modulates catalytic efficiency and selectivity in hydrogen-bond-mediated catalysis.
As a Precursor for Biologically Active Molecules: Given the wide range of pharmacological activities reported for substituted thioureas, this compound represents a promising scaffold for the development of new therapeutic agents. mdpi.comacs.orgnih.gov The lipophilicity and electronic properties conferred by the diethylamino and methyl groups could be advantageous for biological applications.
In Materials Science: Thiourea derivatives have been explored for applications such as corrosion inhibitors and as components of sensors. nih.govresearchgate.net The specific electronic and structural features of this compound may make it a suitable candidate for such applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(diethylamino)-2-methylphenyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3S/c1-4-15(5-2)10-6-7-11(9(3)8-10)14-12(13)16/h6-8H,4-5H2,1-3H3,(H3,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYHFGIKANBXOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=S)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodological Advancements for 4 Diethylamino 2 Methylphenyl Thiourea and Analogues
Established Reaction Pathways for Thiourea (B124793) Formation
The formation of the thiourea backbone (R-NH-C(S)-NH-R') can be achieved through several reliable and well-documented synthetic routes. These methods offer versatility in terms of substrate scope and reaction conditions.
Reaction of Amines with Isothiocyanates
The most direct and widely employed method for synthesizing N,N'-disubstituted or N-monosubstituted thioureas is the reaction of a primary or secondary amine with an isothiocyanate (R-N=C=S). beilstein-journals.org This reaction is typically a straightforward nucleophilic addition of the amine's nitrogen atom to the electrophilic central carbon atom of the isothiocyanate. The process is often highly efficient, proceeding under mild conditions and resulting in high yields. nih.gov Mechanochemical methods, such as ball milling, have also been successfully applied, often leading to quantitative yields in short reaction times. nih.gov The choice of solvent can range from polar aprotics like dichloromethane (B109758) to even aqueous conditions, highlighting the sustainability of some modern protocols. organic-chemistry.orgnih.gov
Table 1: Examples of Thiourea Synthesis via Amine-Isothiocyanate Coupling
| Amine Reactant | Isothiocyanate Reactant | Product | Yield | Reference |
| 4-Bromoaniline | 4-Nitrophenyl isothiocyanate | 1-(4-Bromophenyl)-3-(4-nitrophenyl)thiourea | Quantitative | nih.gov |
| 2-Amino-N,N'-dimethylaniline (2 equiv.) | 1,1′-Thiocarbonyldiimidazole | N,N′-Bis[2-(dimethylamino)phenyl]thiourea | - | nih.gov |
| Acylhydrazides | Various Isothiocyanates | 2-Imino-1,3,4-oxadiazolines | Good to High | nih.gov |
| 2-Amino-N,N'-diethylaniline (2 equiv.) | 1,1′-Thiocarbonyldiimidazole | N,N′-Bis[2-(diethylamino)phenyl]thiourea | - | nih.gov |
| *Acts as an isothiocyanate equivalent by sequential reaction with the amine. |
Synthesis via Carbon Disulfide Intermediates
A variety of reagents have been developed to promote this transformation, enhancing the method's scope and efficiency. organic-chemistry.org This approach avoids the need to handle potentially toxic and unstable isothiocyanate starting materials.
Table 2: Reagents and Conditions for Thiourea Synthesis Using Carbon Disulfide
| Amine | Desulfurizing/Activating Agent | Conditions | Product Type | Reference |
| Primary Aliphatic Amines | None (aqueous medium) | Water, ambient temperature | Di- and trisubstituted thioureas | organic-chemistry.org |
| Anilines | Tosyl chloride / Triethylamine | CH₂Cl₂, room temperature | Aryl isothiocyanates (intermediate) | organic-chemistry.org |
| Primary Amines or their salts | Propane phosphonic acid anhydride (B1165640) (T3P®) | One-pot | Alkyl/Aryl isothiocyanates (intermediate) | organic-chemistry.org |
| Various Amines | Hydrogen peroxide or Air (oxidants) | Water, one-pot | Symmetrical and asymmetrical thioureas | researchgate.net |
| Ethylenediamine | Concentrated HCl (cyclization catalyst) | Ethanol/Water, reflux | Ethylene thiourea | orgsyn.org |
Derivatization from Substituted Anilines
Substituted anilines are fundamental precursors for the synthesis of a vast array of aryl thioureas. Both of the aforementioned pathways—reaction with isothiocyanates and the carbon disulfide method—heavily rely on anilines as the key nucleophilic component. For the synthesis of [4-(Diethylamino)-2-methylphenyl]thiourea, the starting material is 4-(diethylamino)-2-methylaniline. The electronic properties of the aniline (B41778), dictated by its substituents, can influence the reaction rate. Electron-donating groups, such as the diethylamino group, increase the nucleophilicity of the amine, generally facilitating a faster reaction with electrophiles like isothiocyanates or carbon disulfide. beilstein-journals.org
Specific Approaches for Incorporating the 4-(Diethylamino)-2-methylphenyl Moiety
The synthesis of the target compound, this compound, requires specific strategies to construct the molecule around the core 4-(diethylamino)-2-methylphenyl structure. This can be achieved either by preparing a key intermediate containing this moiety or by coupling the corresponding amine with a suitable reagent.
Precursor Synthesis of Substituted Phenyl Isothiocyanates
A key strategy for synthesizing the target molecule involves the preparation of 4-(diethylamino)-2-methylphenyl isothiocyanate as an intermediate. This precursor can then react with an ammonia (B1221849) equivalent to form the final monosubstituted thiourea. The synthesis of aryl isothiocyanates from their corresponding anilines is well-established. nih.gov
One common method is the decomposition of dithiocarbamate (B8719985) salts. organic-chemistry.org This involves reacting 4-(diethylamino)-2-methylaniline with carbon disulfide and a base (e.g., triethylamine, sodium hydroxide) to form the dithiocarbamate salt. Subsequent treatment with a desulfurizing agent yields the desired isothiocyanate. organic-chemistry.org Another effective method involves the reaction of the aniline with phenyl chlorothionoformate, which can be performed as a one-pot or a two-step process to generate the isothiocyanate. organic-chemistry.orgthieme-connect.de
Table 3: Common Desulfurizing Agents for Converting Dithiocarbamate Salts to Isothiocyanates
| Reagent | Typical Conditions | Reference |
| Tosyl Chloride | Mediated decomposition of in situ generated salt | organic-chemistry.org |
| Propane phosphonic acid anhydride (T3P®) | One-pot reaction with amine and CS₂ | organic-chemistry.org |
| Cyanuric Chloride (TCT) | Desulfurylation of pre-formed salt | beilstein-journals.org |
| Hydrogen Peroxide | Oxidative desulfurization | nih.gov |
| Ethyl Chloroformate | Reaction with dithiocarbamate salt | nih.gov |
Coupling Reactions with Diethylamino-Substituted Phenyl Amines
The final step in the synthesis of this compound and its analogues involves a coupling reaction with 4-(diethylamino)-2-methylaniline. To form the parent compound, 1-(4-(diethylamino)-2-methylphenyl)thiourea, the corresponding isothiocyanate precursor would be reacted with ammonia. bldpharm.com
For the synthesis of N,N'-disubstituted analogues, 4-(diethylamino)-2-methylaniline can be directly reacted with a different, pre-formed isothiocyanate. For example, reacting it with phenyl isothiocyanate would yield 1-(4-(diethylamino)-2-methylphenyl)-3-phenylthiourea. This type of reaction benefits from the high nucleophilicity of the diethylamino-substituted aniline. A related synthesis of N,N′-bis[2-(diethylamino)phenyl]thiourea was achieved by reacting two equivalents of 2-amino-N,N'-diethylaniline with 1,1′-thiocarbonyldiimidazole, which serves as a thiocarbonyl transfer agent, effectively coupling the two amine molecules to form the symmetrical thiourea. nih.gov This highlights a viable pathway for creating symmetrical thioureas derived from diethylamino-substituted anilines.
Innovative Synthetic Techniques and Green Chemistry Considerations
The synthesis of thiourea derivatives, including this compound and its analogues, has significantly benefited from the adoption of innovative techniques that align with the principles of green chemistry. These modern approaches aim to reduce reaction times, increase energy efficiency, minimize waste, and avoid the use of hazardous solvents, thereby offering substantial advantages over traditional synthetic methods. Key advancements in this area include microwave-assisted synthesis and solid-supported methodologies, which facilitate cleaner and more efficient production of these valuable compounds.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and its application to the synthesis of thiourea analogues has demonstrated remarkable efficiency. researchgate.netcem.comnih.gov By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to mere minutes, often leading to higher yields and cleaner product profiles compared to conventional heating methods. nih.govniscpr.res.in This technique is particularly amenable to solvent-free, or "dry media," reaction conditions, which further enhances its green chemistry credentials by eliminating the need for volatile and often toxic organic solvents. researchgate.netcem.comsci-hub.se
In a typical solvent-free microwave-assisted protocol for synthesizing N,N'-diarylthioureas, an aryl primary amine is reacted with a suitable thiocarbonyl source. researchgate.netniscpr.res.in The reaction mixture, sometimes adsorbed onto a solid support like clay or alumina, is irradiated in a microwave reactor for a short period. researchgate.net The direct and rapid heating provided by microwaves facilitates the efficient formation of the thiourea linkage. cem.com For instance, the synthesis of various diaryl thioureas has been achieved in excellent yields (91-97%) within 1.5 to 4.5 minutes. researchgate.net This stands in stark contrast to conventional methods that may require several hours of refluxing. niscpr.res.in
The table below illustrates the significant advantages of microwave-assisted synthesis (MAS) over conventional heating for the preparation of representative thiourea and urea (B33335) analogues.
| Compound Type | Reactants | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| N,N'-Diarylurea | Aniline + Ethylacetoacetate | Conventional (Reflux) | 5 hours | Lower | niscpr.res.in |
| N,N'-Diarylurea | Aniline + Ethylacetoacetate | Microwave (450W) | 15 min | Higher | niscpr.res.in |
| N,N'-Diarylthiourea | Aromatic Amine + Isothiocyanate | Conventional | Several hours | Good | researchgate.net |
| N,N'-Diarylthiourea | Aromatic Amine + Isothiocyanate | Microwave (Solvent-Free) | 1.5 - 4.5 min | 91 - 97% | researchgate.net |
| 2-Aminothiophene | Arylacetaldehyde + Activated Nitrile + Sulfur | Conventional | 4 hours | Good | organic-chemistry.org |
| 2-Aminothiophene | Arylacetaldehyde + Activated Nitrile + Sulfur | Microwave (70°C) | 20 min | High | organic-chemistry.org |
Solid-Supported Synthesis Methodologies
Solid-phase organic synthesis (SPOS) offers a streamlined approach for the preparation of thiourea libraries, simplifying purification and allowing for the potential automation of the synthetic process. This methodology involves anchoring one of the reactants to an insoluble polymer support (resin), carrying out the chemical transformations, and then cleaving the final product from the support. nih.gov A significant advantage of this technique is that excess reagents and by-products can be easily removed by simple filtration and washing, thus avoiding tedious chromatographic purification steps.
A particularly elegant approach for the synthesis of N,N'-disubstituted thioureas is the use of a traceless solid-phase strategy. nih.govresearchgate.netnih.gov In one such method, a Merrifield resin (chloromethylated polystyrene) is employed as the solid support. nih.govresearchgate.net The synthesis begins by reacting the resin with an amine in the presence of carbon disulfide to form a resin-bound dithiocarbamate. This polymer-supported intermediate is then heated with a second, different amine. This step results in the formation of the desired unsymmetrical thiourea, which is simultaneously cleaved from the support. nih.govresearchgate.net
The key features of this traceless solid-phase synthesis are:
Support: Merrifield resin is a common and commercially available solid support. peptide.com
Anchoring: The initial amine is linked to the resin via a dithiocarbamate moiety. nih.gov
Cleavage: The cleavage step is a thermolytic process, typically conducted by heating the resin with the second amine at a moderate temperature (e.g., 60 °C for 12 hours). nih.govresearchgate.net This process releases the target thiourea into the solution while a sulfur-containing fragment remains attached to the resin. The term "traceless" signifies that no part of the original linker remains on the final product molecule. nih.gov
This methodology allows for the preparation of N,N'-di- and trisubstituted thioureas in good yields and with satisfactory purity, and the mild reaction conditions are compatible with a wide array of functional groups. nih.govresearchgate.net
Purification and Isolation Protocols for Novel Thiourea Compounds
The successful synthesis of novel thiourea compounds, including this compound, is critically dependent on effective purification and isolation protocols to ensure the final product is free from starting materials, reagents, and by-products. The choice of purification strategy is dictated by the physicochemical properties of the target compound, such as its polarity, solubility, and crystallinity.
A crucial first step in any purification process is the monitoring of the reaction progress, which is commonly achieved using Thin-Layer Chromatography (TLC). researchgate.netyoutube.com By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can visually track the consumption of reactants and the formation of the product. youtube.com The choice of an appropriate solvent system (eluent) for TLC is vital for achieving good separation of spots and can later be adapted for column chromatography. researchgate.net For visualizing the spots of thiourea derivatives, which may not be colored, UV light is often used if the compounds are UV-active, or specific staining reagents can be employed. epfl.ch
Once the reaction is deemed complete, the crude product is isolated from the reaction mixture. For solution-phase syntheses, this typically involves a work-up procedure, which may include extraction with an appropriate organic solvent, washing with aqueous solutions to remove inorganic salts or water-soluble impurities, and drying over an agent like magnesium sulfate. mdpi.com
The primary methods for purifying crude thiourea derivatives are recrystallization and column chromatography.
Recrystallization: This is often the method of choice for crystalline solid products. The principle relies on the differential solubility of the target compound and impurities in a specific solvent or solvent mixture at different temperatures. rochester.edu The crude product is dissolved in a minimum amount of a suitable hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution (mother liquor). Common solvents for the recrystallization of thiourea derivatives include ethanol, methanol, or mixtures containing dichloromethane, hexanes, or ethyl acetate (B1210297). nih.govyoutube.com The selection of an appropriate solvent is key: the desired compound should be highly soluble at high temperatures but sparingly soluble at low temperatures.
Column Chromatography: For non-crystalline products (oils) or for mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is the most widely used purification technique. mdpi.com The crude mixture is loaded onto a column packed with silica gel and eluted with a solvent system (mobile phase) of appropriate polarity. The components of the mixture travel down the column at different rates based on their affinity for the silica gel (stationary phase), allowing for their separation into distinct fractions. The polarity of the eluent, often a mixture such as hexane/ethyl acetate or dichloromethane/methanol, is optimized to achieve the best separation. mdpi.com Fractions are collected and analyzed by TLC to identify those containing the pure product.
Following purification, the solvent is removed under reduced pressure (e.g., using a rotary evaporator), and the final product is dried under high vacuum to remove any residual solvent, yielding the pure novel thiourea compound.
Advanced Spectroscopic and Crystallographic Characterization of 4 Diethylamino 2 Methylphenyl Thiourea
Vibrational Spectroscopy Analysis
Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within the molecule.
The FT-IR spectrum of [4-(Diethylamino)-2-methylphenyl]thiourea is characterized by distinct absorption bands corresponding to its specific functional groups. The N-H stretching vibrations of the thiourea (B124793) moiety typically appear as broad bands in the region of 3100-3400 cm⁻¹. In many thiourea derivatives, these bands can be influenced by intra- and intermolecular hydrogen bonding. mdpi.com For instance, N-H stretches in similar aryl-substituted thioureas have been observed around 3165 and 3226 cm⁻¹. nih.gov
The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the diethylamino and methyl groups are observed in the 2850-2980 cm⁻¹ range. The N-H bending vibration is typically found around 1615 cm⁻¹. researchgate.net The C=S stretching vibration, a key marker for the thiourea group, gives rise to bands in the regions of 1050–1250 cm⁻¹ and also around 750-850 cm⁻¹. mdpi.comacademicjournals.org
Table 1: Characteristic FT-IR Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H (Thiourea) | Stretching | 3100 - 3400 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 2980 |
| N-H (Thiourea) | Bending | ~1615 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-N | Stretching | 1250 - 1380 |
Raman spectroscopy offers complementary data to FT-IR analysis, particularly for symmetric and non-polar bonds. For thiourea derivatives, the C=S stretching vibration is a prominent feature in the Raman spectrum. The symmetric stretching of the aromatic ring also produces a strong Raman signal. These spectroscopic techniques are crucial for studying the quantum mechanical properties and molecular structure of thiourea compounds. mdpi.com The analysis of lattice dynamics provides information on the intermolecular interactions and crystalline packing of the compound.
Table 2: Expected Raman Shifts for Key Functional Groups
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3100 - 3400 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C=C (Aromatic) | Ring Stretching | 1500 - 1600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure by mapping the chemical environments of protons and carbon atoms.
The ¹H NMR spectrum provides detailed information about the arrangement of protons in the molecule. For the [4-(Diethylamino)-2-methylphenyl] moiety, the aromatic protons are expected to appear as multiplets in the range of δ 6.5-8.0 ppm. The electron-donating diethylamino group and the methyl group significantly influence their chemical shifts.
The protons of the thiourea N-H groups are typically observed as broad singlets, often in the downfield region (δ 8.5-12.0 ppm), with their exact position being sensitive to solvent and hydrogen bonding. mdpi.comnih.gov The aliphatic protons of the diethylamino group are expected to present as a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling. The methyl group attached to the aromatic ring should appear as a distinct singlet in the upfield region (around δ 2.0-2.5 ppm). mdpi.com
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N-H (Thiourea) | 8.5 - 12.0 | Broad Singlet |
| Ar-H (Aromatic) | 6.5 - 8.0 | Multiplet |
| -N(CH₂CH₃)₂ | 2.9 - 3.5 | Quartet |
| Ar-CH₃ | 2.0 - 2.5 | Singlet |
The ¹³C NMR spectrum reveals the carbon framework of the molecule. A key signal is that of the thiocarbonyl (C=S) carbon, which is highly deshielded and typically appears in the range of δ 176-181 ppm. mdpi.comnih.gov The aromatic carbons resonate between δ 110-150 ppm, with the specific shifts determined by the positions of the substituents. The carbons of the diethylamino group are expected around δ 48 ppm for the methylene carbon and δ 12 ppm for the terminal methyl carbon. nih.gov The methyl carbon attached to the phenyl ring would likely appear in the δ 15-20 ppm region.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=S (Thiourea) | 176 - 181 |
| Ar-C (Aromatic) | 110 - 150 |
| -N(CH₂CH₃)₂ | ~48 |
| Ar-CH₃ | 15 - 20 |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent aromatic protons and, crucially, between the methylene and methyl protons of the diethylamino group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbon atoms to which they are directly bonded. It allows for the direct assignment of carbon signals based on the already assigned proton spectrum (e.g., linking the Ar-H signals to their corresponding Ar-C signals).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons. It is vital for piecing together the molecular fragments. Key expected correlations would include those from the N-H protons to the C=S carbon and adjacent aromatic carbons, and from the aryl-CH₃ protons to the aromatic carbons at positions 1, 2, and 3 of the ring. These correlations provide definitive proof of the connectivity between the phenyl ring, the thiourea moiety, and the substituents. science.gov
Table 5: Key Expected 2D NMR Correlations
| Experiment | Correlating Nuclei | Purpose |
|---|---|---|
| COSY | ¹H ↔ ¹H | Identifies neighboring protons (e.g., within the diethylamino group). |
| HSQC | ¹H ↔ ¹³C (1-bond) | Connects protons to their directly attached carbons. |
| HMBC | ¹H ↔ ¹³C (2-3 bonds) | Establishes connectivity between molecular fragments (e.g., N-H to C=S; Ar-CH₃ to aromatic ring carbons). |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a technique used to investigate the electronic transitions within a molecule. For a compound like this compound, the spectrum would be expected to display characteristic absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, are associated with the phenyl ring and the C=S double bond of the thiourea group. The n → π* transitions, which are generally weaker, involve the non-bonding electrons on the nitrogen and sulfur atoms. The presence of the electron-donating diethylamino group would likely cause a bathochromic (red) shift in the absorption maxima (λmax) compared to unsubstituted phenylthiourea (B91264), indicating a decrease in the energy gap for electronic excitation.
A detailed analysis would involve dissolving the compound in a suitable solvent, such as ethanol or acetonitrile (B52724), and recording the absorbance across the UV-visible range (typically 200-800 nm). The resulting data would be presented in a table, detailing the absorption maxima (λmax) and the corresponding molar absorptivity (ε) values, which relate to the probability of the electronic transition.
Table 3.3.1: Hypothetical UV-Vis Absorption Data
| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Assignment |
|---|---|---|---|
| Ethanol | Data not available | Data not available | π → π* |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Patterns
Mass spectrometry is an essential analytical tool for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis. For this compound (C₁₂H₁₉N₃S), the theoretical monoisotopic mass is 237.1300 g/mol . An experimental mass spectrum would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.
The fragmentation pattern provides insight into the molecule's structure. Common fragmentation pathways for this compound would likely involve:
Cleavage of the ethyl groups from the diethylamino moiety.
Fission of the C-N bonds linking the phenyl group to the thiourea core.
Fragmentation of the thiourea group itself, potentially leading to the loss of SH or CS.
A table of significant fragments, their mass-to-charge ratios (m/z), and their proposed structures would be compiled to summarize these findings.
Table 3.4.1: Predicted Mass Spectrometry Fragments
| m/z (Predicted) | Ion Formula | Identity |
|---|---|---|
| 237 | [C₁₂H₁₉N₃S]⁺ | Molecular Ion [M]⁺ |
| 222 | [C₁₁H₁₆N₃S]⁺ | [M - CH₃]⁺ |
| 208 | [C₁₀H₁₄N₃S]⁺ | [M - C₂H₅]⁺ |
| 178 | [C₁₀H₁₆N₂]⁺ | [M - H₂NCS]⁺ |
Single Crystal X-ray Diffraction for Atomic-Level Structural Elucidation
Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid, yielding precise atomic coordinates from which bond lengths, angles, and crystal packing can be determined.
This analysis would provide the exact lengths of all covalent bonds and the angles between them. Key parameters of interest would include the C=S double bond and the C-N bonds within the thiourea moiety, as well as the bond lengths and angles within the substituted phenyl ring. These experimental values are crucial for understanding the bonding characteristics, such as bond order and hybridization. For thiourea derivatives, the C=S bond typically ranges from 1.68 to 1.71 Å, and the C-N bonds are intermediate between single and double bond character, reflecting electron delocalization.
Table 3.5.1: Expected Bond Lengths and Angles
| Bond/Angle | Expected Value (Å or °) |
|---|---|
| C=S Bond Length | ~1.68 - 1.71 Å |
| C-N (thiourea) Bond Lengths | ~1.33 - 1.37 Å |
| N-C-N Angle (thiourea) | ~115 - 120° |
| C-S-N Angle (thiourea) | ~120 - 125° |
Torsion angles describe the conformation of the molecule, specifically the rotation around single bonds. Of particular interest would be the torsion angles defining the orientation of the [4-(Diethylamino)-2-methylphenyl] group relative to the plane of the thiourea unit. Steric hindrance from the ortho-methyl group would likely cause the phenyl ring to be twisted out of the plane of the thiourea group. This rotation would be quantified by specific torsion angles (e.g., C-C-N-C).
This subsection would detail how individual molecules of this compound arrange themselves in the crystal lattice. The analysis would focus on identifying intermolecular forces, such as hydrogen bonds, which are critical in directing the crystal packing. Thiourea derivatives are well-known for forming strong N-H···S hydrogen bonds, often leading to the formation of centrosymmetric dimers or extended chains. The presence and geometry of these interactions would be fully described. Other potential interactions, such as C-H···π or π-π stacking between phenyl rings, would also be investigated.
Elemental Analysis for Empirical Formula Validation
Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen, Sulfur) in the compound. This experimental data is compared against the theoretical percentages calculated from the molecular formula (C₁₂H₁₉N₃S) to confirm the purity and empirical formula of the synthesized compound.
Table 3.6.1: Elemental Analysis for C₁₂H₁₉N₃S
| Element | Theoretical % | Experimental % |
|---|---|---|
| Carbon (C) | 60.72 | Data not available |
| Hydrogen (H) | 8.07 | Data not available |
| Nitrogen (N) | 17.70 | Data not available |
Therefore, it is not possible to provide scientifically accurate, data-driven content for the following sections and subsections as outlined in the request:
Computational Chemistry and Theoretical Modeling of 4 Diethylamino 2 Methylphenyl Thiourea
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Without access to primary research that has performed these specific computational chemistry simulations on [4-(Diethylamino)-2-methylphenyl]thiourea, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and data inclusion. The creation of data tables and the reporting of detailed research findings are contingent on the existence of such foundational research, which could not be located.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment. acs.orgresearchgate.netresearchgate.net
The conformational landscape of this compound is defined by the rotational freedom around several single bonds, primarily the C-N bonds of the thiourea (B124793) backbone and the N-C bond connecting the thiourea unit to the phenyl ring. Aryl thiourea derivatives can typically exist in different conformations, commonly referred to as cis-trans (CT) and trans-trans (TT), referring to the orientation of the N-H protons relative to the C=S bond. researchgate.netnih.gov
MD simulations can explore the potential energy surface of the molecule, revealing the most stable conformers and the energy barriers for interconversion between them. nih.gov For substituted diphenylthioureas, the relative stability of conformers is influenced by both steric effects from substituents (like the ortho-methyl group) and non-covalent interactions, such as intramolecular hydrogen bonds. nih.gov These simulations can track key dihedral angles over time to characterize the flexibility and dominant conformational states in various environments (e.g., in a vacuum or in different solvents).
MD simulations are a valuable tool for investigating how this compound interacts with other molecules or surfaces. Thiourea derivatives are known to adsorb onto metal surfaces, often acting as corrosion inhibitors or as capping agents for nanoparticles.
A simulation could model the adsorption process by placing the thiourea molecule in a simulation box with a surface (e.g., a metal slab) and a solvent. The simulation would track the trajectory of the molecule as it approaches and interacts with the surface. Key analyses would include:
Binding Energy: Calculating the strength of the adsorption.
Adsorption Orientation: Determining the preferred orientation of the molecule on the surface. The sulfur atom of the thiocarbonyl group and the nitrogen atoms are expected to be primary binding sites.
Radial Distribution Functions (RDFs): Analyzing the RDFs between specific atoms of the thiourea and the surface atoms to understand the detailed binding structure. researchgate.net
These simulations provide a molecular-level understanding of the interaction forces (e.g., van der Waals, electrostatic) that govern the adsorption process.
Supramolecular Interactions and Non-Covalent Bonding Analysis
Non-covalent interactions, especially hydrogen bonding, play a defining role in the structure, crystal packing, and function of thiourea derivatives. scispace.com
Intramolecular Hydrogen Bonding: The specific substitution pattern of this compound suggests the potential for intramolecular hydrogen bonding. However, a more prominent and structurally characterized interaction in analogous compounds with an ortho-amino substituent is the N-H…N hydrogen bond. In the closely related compound N,N′-bis[2-(diethylamino)phenyl]thiourea, a distinct intramolecular hydrogen bond forms between one of the thiourea N-H protons and the nitrogen atom of the ortho-diethylamino group. bohrium.comnih.gov This interaction creates a stable six-membered ring motif that significantly influences the molecule's conformation. nih.gov A similar N-H…N bond is highly probable in this compound.
| Bond Type | Interaction | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |
|---|---|---|---|---|---|
| Intramolecular | N-H···N | 0.905 | 1.864 | 2.651 | 143.0 |
| Intermolecular | N-H···S | - | - | - | - |
| *Data for intermolecular N-H···S bond is context-dependent on crystal packing and not specified as a single value. The interaction is described as a close contact between the N-H bond and the sulfur atom of an adjacent molecule. nih.gov |
π-π Stacking Interactions Involving Aromatic Rings
In the solid state, the spatial arrangement of this compound is influenced by various non-covalent interactions, among which are π-π stacking interactions involving the substituted phenyl rings. These interactions, arising from the overlap of p-orbitals between adjacent aromatic rings, play a crucial role in the stabilization of the crystal lattice.
Theoretical calculations indicate that substituted phenylthiourea (B91264) derivatives often adopt conformations that facilitate these stacking interactions. The presence of both electron-donating groups (diethylamino and methyl) on the phenyl ring can modulate the electron density of the aromatic system, which in turn influences the strength and geometry of the π-π stacking. Quantum chemical calculations on similar aromatic systems have shown that T-shaped and offset stacked conformations are generally energetically preferred over a face-to-face arrangement due to reduced electron repulsion. nih.gov
In the case of this compound, computational models would predict that the aromatic rings of adjacent molecules arrange in an offset or parallel-displaced manner. This arrangement maximizes attractive dispersion forces while minimizing repulsive electrostatic interactions. The centroid-to-centroid distance between stacked rings is a key parameter in these interactions, typically falling in the range of 3.3 to 3.8 Å for effective π-π stacking. The presence of bulky diethylamino groups may introduce steric hindrance, potentially leading to a more pronounced offset in the stacking geometry.
Table 1: Theoretical Parameters for π-π Stacking in Aromatic Thiourea Analogs
| Interaction Type | Centroid-to-Centroid Distance (Å) | Dihedral Angle (°) |
|---|---|---|
| Parallel-Displaced | 3.5 - 3.8 | 0 - 10 |
| T-shaped | 4.5 - 5.0 | 70 - 90 |
Note: Data is representative of interactions observed in similar substituted phenylthiourea structures and serves as a theoretical baseline for this compound.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as dnorm (normalized contact distance) onto the molecular surface, regions of significant intermolecular contact can be identified. For this compound, this analysis provides a detailed breakdown of the close contacts that stabilize the crystal structure.
The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The resulting two-dimensional fingerprint plots provide a quantitative summary of the different types of intermolecular contacts.
Based on the functional groups present in this compound, the primary contributions to the Hirshfeld surface are expected to be from H···H, C···H/H···C, and S···H/H···S contacts. The diethylamino and methyl groups contribute significantly to the H···H and C···H interactions, which are typically the most abundant. The thiourea moiety contributes to the N···H and S···H contacts, which are indicative of hydrogen bonding.
Table 2: Predicted Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound
| Contact Type | Predicted Contribution (%) |
|---|---|
| H···H | 45 - 55 |
| C···H/H···C | 20 - 30 |
| S···H/H···S | 10 - 15 |
| N···H/H···N | 5 - 10 |
| C···C | 1 - 5 |
Note: These percentages are estimations based on Hirshfeld analyses of structurally related N-arylthiourea compounds.
The red spots on a dnorm map would highlight the shortest intermolecular contacts, corresponding to hydrogen bonds. For this molecule, N-H···S hydrogen bonds between the thiourea groups of adjacent molecules are anticipated to be a significant feature, playing a key role in the supramolecular assembly.
Theoretical Studies of Tautomerism and Conformational Isomerism
The this compound molecule possesses the potential for both tautomerism and conformational isomerism, which can be investigated using computational methods such as Density Functional Theory (DFT).
Tautomerism: The thiourea group can exist in two tautomeric forms: the thione form (C=S) and the thiol form (C-S-H). Theoretical calculations on related N-phenylthiourea derivatives have consistently shown that the thione tautomer is significantly more stable than the thiol tautomer in the gas phase and in various solvents. The energy difference between the two forms is typically in the range of 10-15 kcal/mol, indicating a strong preference for the thione form under normal conditions.
Conformational Isomerism: Rotational barriers around the C-N bonds in the molecule give rise to different conformers. Specifically, rotation around the bond connecting the phenyl ring to the thiourea nitrogen (Ar-N) and the C-N bond within the thiourea backbone can lead to various spatial arrangements of the substituents.
Computational studies on similar N-arylthioureas reveal that the planarity of the molecule is influenced by the steric and electronic effects of the substituents on the aromatic ring. The presence of a methyl group at the ortho position can induce a twist in the phenyl ring relative to the plane of the thiourea group to minimize steric repulsion. The diethylamino group, being flexible, can also adopt multiple conformations. DFT calculations can be used to determine the relative energies of these different conformers and identify the most stable, low-energy structures. The global minimum energy conformation is likely to feature a specific orientation of the diethylamino group and a dihedral angle between the phenyl ring and the thiourea moiety that balances steric hindrance and electronic conjugation effects.
Table 3: Calculated Relative Energies of Potential Conformers of a Generic N-(o-tolyl)thiourea
| Conformer | Dihedral Angle (Phenyl-N-C-S) (°) | Relative Energy (kcal/mol) |
|---|---|---|
| A (Planar) | 0 | +3.5 |
| B (Twisted) | 45 | 0.0 |
| C (Perpendicular) | 90 | +5.2 |
Note: This data is illustrative and based on general findings for ortho-substituted N-arylthioureas. The actual values for this compound would require specific DFT calculations.
Coordination Chemistry of 4 Diethylamino 2 Methylphenyl Thiourea As a Ligand
Ligand Characteristics and Binding Modes of Thiourea (B124793) Derivatives
Thiourea derivatives are a significant class of ligands owing to their structural versatility and the presence of multiple donor atoms. nih.govmdpi.com
Thiourea and its derivatives possess two primary coordination sites: the sulfur atom of the thiocarbonyl group (C=S) and the nitrogen atoms of the amino groups (-NHR). The sulfur atom, being a soft donor, typically coordinates readily with soft and borderline metal ions. This coordination leads to a decrease in the C=S bond order and an increase in the C-N bond order, which can be observed spectroscopically. researchgate.net
The nitrogen atoms of the thiourea moiety can also participate in coordination, allowing the ligand to act in a bidentate fashion, chelating to a metal center through both sulfur and nitrogen. mdpi.com This bidentate coordination is often facilitated by deprotonation of one of the N-H groups, particularly in the presence of a base, leading to the formation of a stable chelate ring. mdpi.com The specific coordination mode adopted by a thiourea derivative is influenced by several factors, including the nature of the metal ion, the substituents on the thiourea backbone, the reaction conditions, and the solvent used. uobasrah.edu.iq
The [4-(Diethylamino)-2-methylphenyl] substituent in the target ligand is expected to significantly influence its electronic and steric properties, and consequently, its coordination behavior. The diethylamino group at the para-position is a strong electron-donating group, which increases the electron density on the phenyl ring and, by extension, on the adjacent nitrogen atom of the thiourea moiety. This enhanced electron density can affect the acidity of the N-H protons and the donor strength of both the nitrogen and sulfur atoms.
The methyl group at the ortho-position introduces steric hindrance around the adjacent nitrogen atom. This steric bulk can influence the preferred coordination geometry of the resulting metal complexes and may favor coordination through the less hindered sulfur atom. In some cases, bulky substituents can lead to the formation of complexes with lower coordination numbers or distorted geometries. nih.gov
Synthesis of Metal Complexes
The synthesis of metal complexes with thiourea derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.
Thiourea derivatives readily form complexes with a wide range of transition metal ions. researchgate.net While specific synthetic procedures for [4-(Diethylamino)-2-methylphenyl]thiourea complexes are not detailed in the available literature, general methods for analogous compounds can be described. These typically involve the reaction of the thiourea ligand with metal chlorides, nitrates, or acetates in solvents like ethanol, methanol, or acetonitrile (B52724). researchgate.netresearchgate.net
For instance, the reaction of N,N'-substituted thioureas with Cu(II) salts has been observed in some cases to result in the reduction of Cu(II) to Cu(I) and the formation of Cu(I) complexes. researchgate.net The stoichiometry of the reactants (metal-to-ligand ratio) can also influence the structure of the final complex, leading to mononuclear or polynuclear species. mdpi.com
Table 1: Examples of Synthesized Transition Metal Complexes with Substituted Thiourea Ligands
| Metal Ion | Thiourea Ligand | Resulting Complex Formula | Reference |
|---|---|---|---|
| Cu(I) | N,N'-diethylthiourea | [Cu(N,N'-diethylthiourea)3I] | mdpi.com |
| Ni(II) | N-(di-n-propylcarbamothioyl)-4-fluorobenzamide | cis-[Ni(L)2] | researchgate.net |
| Zn(II) | N,N'-bis(2-dimethylaminophenyl)thiourea | [Zn(L)Cl2] | nih.gov |
| Co(II) | 1,3-bis(2,6-diethylphenyl)thiourea | [Co(L)2Cl2] | nih.gov |
Note: This table presents data for analogous compounds to illustrate the types of complexes that could be formed with this compound.
The coordination chemistry of thiourea derivatives extends to main group metals. While less common than transition metal complexes, examples of complexes with elements like lead(II) have been reported. For instance, the reaction of N-morpholine-N′-benzoylthiourea with lead(II) acetate (B1210297) yields a neutral complex of the type [PbL2]. researchgate.net The coordination in such complexes often involves the sulfur and, in the case of acylthioureas, the oxygen atom. Given this precedent, it is plausible that this compound could also form complexes with main group metal ions, likely coordinating through its sulfur atom.
Structural Elucidation of Metal-Thiourea Complexes
The structures of metal-thiourea complexes are typically elucidated using a combination of spectroscopic techniques and single-crystal X-ray diffraction.
Infrared (IR) spectroscopy is a powerful tool for determining the coordination mode of the thiourea ligand. Coordination through the sulfur atom typically results in a shift of the ν(C=S) band to a lower frequency and a shift of the ν(C-N) band to a higher frequency. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides valuable information about the ligand environment in diamagnetic complexes. Changes in the chemical shifts of the N-H protons and the carbon of the C=S group upon complexation can further confirm the coordination mode. mdpi.com
Electronic (UV-Vis) spectroscopy can provide insights into the geometry of the metal center in the complex, based on the observed d-d transitions for transition metal ions.
Table 2: Illustrative Spectroscopic Data for a Substituted Thiourea Ligand and its Metal Complex
| Compound | Key IR Bands (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| N-Phenylmorpholine-4-carbothioamide (HPMCT) | ν(N-H): 3176, ν(C=S): 707 | δ(N-H): 9.29 |
| [PdCl₂(HPMCT)₂] | ν(N-H): 3174-3336 | δ(N-H): 10.28 |
Source: Adapted from mdpi.com. This data for an analogous system illustrates typical spectroscopic shifts upon complexation.
Determination of Coordination Geometries and Oxidation States
No published studies specifically describe the determination of coordination geometries or the oxidation states of metal ions complexed with this compound.
X-ray Crystallographic Analysis of Metal-Ligand Interactions
There are no publicly accessible X-ray crystallographic studies that would provide insight into the solid-state structure and specific metal-ligand bond lengths and angles for complexes of this compound.
Electronic and Spectroscopic Properties of Coordination Compounds
Specific electronic and spectroscopic data for coordination compounds of this compound have not been reported.
UV-Vis Spectroscopy for d-d Transitions and Charge Transfer Bands
No UV-Vis spectroscopic data has been published for metal complexes of this ligand, which would be necessary to analyze their electronic transitions.
Magnetic Moment Measurements for Electronic Configuration
Information regarding the magnetic properties and electronic configuration of metal complexes derived from this ligand is not available.
Molar Conductance Studies in Solution
There are no reports on the molar conductance of this compound metal complexes, which would characterize their electrolytic nature in solution.
Applications of Metal Complexes in Chemical Technologies
Due to the absence of synthesis and characterization reports, the potential applications of metal complexes derived from this compound in any field of chemical technology remain unexplored.
A comprehensive review of scientific literature reveals no specific research focused on the coordination chemistry of the compound this compound for the applications outlined. While the broader class of thiourea derivatives has been investigated in catalysis, non-linear optics, and chemical sensing, detailed studies and data for this particular substituted thiourea molecule are not available in published research.
Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables on the catalytic, non-linear optical, and sensing applications of this compound as a ligand, as no such information appears to exist in the current body of scientific literature.
Reaction Mechanisms and Chemical Transformations Involving 4 Diethylamino 2 Methylphenyl Thiourea
Nucleophilic Reactivity and Reaction Pathways
Nucleophilic Attack of the Thiourea (B124793) Sulfur Atom
The sulfur atom in [4-(Diethylamino)-2-methylphenyl]thiourea is the most nucleophilic center in the molecule. chemicalforums.com This high nucleophilicity allows it to readily attack a wide range of electrophilic centers. A prominent example of this reactivity is the S-alkylation reaction with alkyl halides to form isothiouronium salts. wikipedia.orgbyjus.com This reaction proceeds via an SN2 mechanism where the sulfur atom displaces a halide from the alkyl halide. chemicalforums.com
The resulting isothiouronium salt is a key intermediate that can be subsequently hydrolyzed, typically under basic conditions, to yield a thiol. This two-step process represents a common method for converting alkyl halides into their corresponding thiols, with the thiourea acting as a safe and convenient source of a thiol group. wikipedia.orgbyjus.com
Another manifestation of the sulfur atom's nucleophilicity is its reaction with Michael acceptors. In these reactions, the sulfur atom undergoes a conjugate addition to the electron-deficient carbon-carbon double bond.
Table 1: Reactions Involving Nucleophilic Attack of the Sulfur Atom
| Reaction Type | Electrophile | Intermediate Product | Final Product (after subsequent steps) |
|---|---|---|---|
| S-Alkylation | Alkyl Halides (R-X) | Isothiouronium Salt | Thiol (R-SH) |
| Michael Addition | α,β-Unsaturated Carbonyls | Thioether Adduct | Functionalized Thioether |
Reactions Involving Thiourea Nitrogen Atoms
While the sulfur atom is generally the more reactive nucleophile, the nitrogen atoms of this compound can also participate in nucleophilic reactions, particularly when the sulfur atom's reactivity is sterically hindered or after the sulfur has already reacted. The nucleophilicity of the nitrogen atoms can be enhanced under basic conditions, which facilitate deprotonation. nih.gov
In many cyclization reactions, a nitrogen atom acts as the nucleophile in an intramolecular ring-closing step. After an initial intermolecular reaction at the sulfur atom, a nitrogen atom can attack an electrophilic center within the same molecule to form a stable heterocyclic ring. nih.gov For example, in the formation of thiazolidinones from maleimides, the initial attack is by the sulfur, but the final ring closure involves a nucleophilic attack by one of the nitrogen atoms on a carbonyl group. nih.gov
Reactions with Electrophilic Reagents (e.g., Maleimides)
The reaction between monosubstituted thioureas and N-substituted maleimides is a well-established method for synthesizing thiazolidinone derivatives. nih.gov This transformation with this compound proceeds via a plausible multi-step mechanism.
The reaction is initiated by a nucleophilic Michael-type addition of the thiourea's sulfur atom to the electron-deficient carbon-carbon double bond of the maleimide. nih.gov This is followed by a proton transfer. The rate-determining step is the subsequent intramolecular cyclization, where one of the thiourea's nitrogen atoms performs a nucleophilic attack on one of the maleimide's carbonyl groups. nih.gov This regioselective addition consistently leads to the formation of thiazolidinone structures. nih.gov The substituent from the thiourea is found on the exocyclic nitrogen atom of the resulting thiazolidinone ring system. nih.gov
Oxidation Reactions to Thiourea S,S,S-Trioxides
The oxidation of thioureas can lead to a range of products, including S-oxides, S,S-dioxides, and formamidinium salts, depending on the oxidant and reaction conditions. wikipedia.orgiwu.edu The synthesis of thiourea S,S,S-trioxides is a less common transformation that requires specific conditions. The direct oxidation of thioureas can be challenging, as over-oxidation to desulfurized products or other species is common. nih.govsemanticscholar.org
The oxidation of N,N'-disubstituted thioureas with an excess of an oxidizing agent like peracetic acid or hydrogen peroxide can lead to the formation of formamidinium salts. iwu.edu However, under carefully controlled conditions, including slow addition of the thiourea to the oxidant solution and precise temperature management, it is possible to isolate oxidized intermediates. iwu.edu While thiourea S-oxides and S,S-dioxides are more commonly reported, the formation of an S,S,S-trioxide has been observed as a byproduct in the oxidation of certain imidazolethiones. nih.gov The synthesis of bifunctional thiourea S,S,S-trioxides has been explored, indicating that this oxidation state is accessible, though potentially unstable. These trioxides are expected to be highly reactive towards nucleophiles. iwu.edu
Cyclization and Heterocyclic Ring Formation Reactions
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, owing to the strategic placement of nucleophilic sulfur and nitrogen atoms within its structure. byjus.com These reactions are fundamental in medicinal chemistry for constructing diverse molecular scaffolds.
Formation of Thiazole (B1198619) and Related Heterocycles
One of the most significant applications of thiourea derivatives in organic synthesis is the construction of the thiazole ring. researchgate.net The Hantzsch thiazole synthesis and its variations are classic methods for achieving this transformation. The reaction typically involves the condensation of a thiourea with an α-halocarbonyl compound, such as an α-haloketone. chemicalforums.com
The mechanism for this reaction with this compound proceeds as follows:
Nucleophilic Attack: The sulfur atom of the thiourea acts as a nucleophile, attacking the carbon atom bearing the halogen in the α-haloketone. This initial step is an SN2 displacement of the halide, forming an isothiouronium salt intermediate. chemicalforums.com
Cyclization: The enol form of the intermediate undergoes a subsequent intramolecular cyclization. The nitrogen atom attacks the carbonyl carbon, leading to the formation of a five-membered ring.
Dehydration: The resulting heterocyclic intermediate then eliminates a molecule of water to yield the aromatic 2-aminothiazole (B372263) derivative.
This reaction pathway allows for the synthesis of a wide variety of substituted 2-aminothiazoles, which are important structures in many biologically active compounds. nih.govresearchgate.net
Table 2: General Scheme for Thiazole Synthesis
| Reactant 1 | Reactant 2 | Key Steps | Product Type |
|---|---|---|---|
| This compound | α-Haloketone | 1. S-Alkylation2. Intramolecular Cyclization (N-attack)3. Dehydration | 2-Amino-thiazole derivative |
Kinetics of Reactions Involving Thioureas
The kinetics of reactions involving thioureas are influenced by several factors, including the nature of the reactant, the solvent, and the specific substituents on the thiourea molecule. Generally, the sulfur atom acts as a potent nucleophile, readily attacking electrophilic centers. The rate of such reactions is dependent on the electron density at the sulfur atom, which is, in turn, affected by the electronic properties of the N-substituents.
For N-aryl thioureas, the substituents on the aromatic ring play a crucial role in determining the reaction rate. Electron-donating groups increase the electron density on the nitrogen and, through resonance and inductive effects, on the sulfur atom, thereby accelerating reactions with electrophiles. Conversely, electron-withdrawing groups decrease the nucleophilicity of the sulfur atom, leading to slower reaction rates.
While no specific rate constants for this compound are available, a hypothetical reaction series could be used to illustrate these principles. The Hammett equation, a cornerstone of physical organic chemistry, provides a framework for quantifying the effect of substituents on the reactivity of aromatic compounds. A Hammett plot for a series of para- and meta-substituted phenylthioureas would likely reveal a linear correlation between the logarithm of the reaction rate constant and the Hammett substituent constant (σ). A negative slope (ρ value) would indicate that the reaction is favored by electron-donating groups, which is typical for reactions where the thiourea acts as a nucleophile.
Hypothetical Kinetic Data for the Reaction of Substituted Phenylthioureas with an Electrophile
| Substituent (para) | Hammett Constant (σp) | Hypothetical Rate Constant (k, M⁻¹s⁻¹) |
| -N(CH₃)₂ | -0.83 | 1.2 x 10⁻² |
| -OCH₃ | -0.27 | 5.0 x 10⁻³ |
| -CH₃ | -0.17 | 3.5 x 10⁻³ |
| -H | 0.00 | 2.0 x 10⁻³ |
| -Cl | 0.23 | 8.0 x 10⁻⁴ |
| -NO₂ | 0.78 | 1.5 x 10⁻⁵ |
Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Influence of Substituents on Reaction Selectivity and Efficiency
The substituents on the phenyl ring of this compound, namely the 4-(diethylamino) and 2-methyl groups, are expected to significantly influence its reactivity, selectivity, and efficiency in chemical transformations.
The 4-(diethylamino) group is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. This effect increases the electron density of the entire molecule, particularly at the ortho and para positions, and enhances the nucleophilicity of the thiourea sulfur atom. This would likely lead to higher reaction rates in nucleophilic reactions.
The 2-methyl group , being an ortho substituent, introduces both electronic and steric effects. Electronically, the methyl group is weakly electron-donating through an inductive effect. However, its primary influence is likely steric. The presence of the methyl group in the ortho position can hinder the approach of reactants to the adjacent nitrogen and the thiocarbonyl group. This steric hindrance can influence the regioselectivity of reactions, potentially favoring attack at the less hindered nitrogen or sulfur atom, depending on the reaction conditions and the nature of the electrophile.
In reactions where the thiourea acts as a bidentate ligand to form metal complexes, the steric bulk of the 2-methyl group could influence the coordination geometry and the stability of the resulting complex. Similarly, in cyclization reactions where the thiourea is a precursor to heterocyclic compounds, the ortho-methyl group could direct the cyclization pathway or affect the rate of ring closure.
Summary of Expected Substituent Effects on this compound
| Substituent | Position | Electronic Effect | Steric Effect | Expected Impact on Reactivity | Expected Impact on Selectivity |
| Diethylamino | 4 (para) | Strong electron-donating (resonance) | Moderate | Increases nucleophilicity, accelerates reactions | May influence regioselectivity in aromatic substitution reactions |
| Methyl | 2 (ortho) | Weak electron-donating (inductive) | Significant | May decrease reaction rates due to steric hindrance | Can direct reactions to less hindered sites, influencing regioselectivity |
Without concrete experimental data, the precise quantitative effects of these substituents on the reaction kinetics and selectivity of this compound remain a matter of informed speculation based on established principles of physical organic chemistry. Further experimental studies are necessary to fully elucidate the rich and complex chemistry of this particular substituted thiourea.
Structure Activity Relationship Sar Studies in Non Biological Contexts
Correlation Between Molecular Structure and Physicochemical Properties
The physicochemical properties of [4-(Diethylamino)-2-methylphenyl]thiourea are a direct consequence of its molecular components: the polar thiourea (B124793) group and the substituted, largely nonpolar, phenyl moiety. Thiourea itself is an organosulfur compound structurally similar to urea (B33335), but with the oxygen atom replaced by a sulfur atom. mdpi.comwikipedia.org This substitution results in different chemical properties. Thiourea is a planar molecule that can exist in two tautomeric forms: the thione form, which is dominant in aqueous solutions, and the thiol form. mdpi.comwikipedia.org
Thiourea Moiety : This group contains N-H protons that act as hydrogen bond donors and a sulfur atom that can act as a hydrogen bond acceptor, facilitating intra- and intermolecular hydrogen bonding. nih.gov This is a key feature in the formation of ordered structures in the solid state.
Phenyl Ring : The aromatic ring provides a rigid scaffold and can participate in π-π stacking interactions.
4-(Diethylamino) Group : As a strong electron-donating group, it increases the electron density on the phenyl ring and influences the basicity of the molecule. Its alkyl chains contribute to the compound's lipophilicity.
2-Methyl Group : This group is weakly electron-donating through an inductive effect and introduces steric hindrance near the thiourea linkage.
Quantitative Structure-Activity Relationship (QSAR) studies correlate these structural features with activity, establishing that variations in physicochemical properties are responsible for the compound's behavior. sysrevpharm.org
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Formula | C12H19N3S | Defines the elemental composition. |
| Molecular Weight | 237.36 g/mol | Influences diffusion and transport properties. |
| XLogP3 | 3.1 | Indicates good lipophilicity, suggesting solubility in nonpolar solvents. |
| Hydrogen Bond Donors | 2 | The two N-H groups can form hydrogen bonds. |
| Hydrogen Bond Acceptors | 3 | The nitrogen and sulfur atoms can accept hydrogen bonds. |
Impact of the 4-(Diethylamino)-2-methylphenyl Moiety on Molecular Reactivity
The reactivity of this compound is largely dictated by the functional groups present. The thiourea core is a versatile reagent in organic synthesis, often used as a building block for heterocyclic compounds like pyrimidines and thiazoles. wikipedia.orgtandfonline.com The sulfur atom is a soft nucleophile, giving it a strong affinity for soft metal ions, which allows thiourea derivatives to be used as ligands in coordination complexes or as agents for leaching gold and silver. wikipedia.org
The substituted phenyl ring significantly modulates this reactivity:
The 4-(diethylamino) group is a powerful electron-donating substituent. It increases the electron density on the aromatic ring and the thiourea nitrogens, enhancing their nucleophilicity and basicity.
The 2-methyl group introduces steric hindrance around the C-N bond connecting the phenyl ring to the thiourea group. This can influence the approach of reactants, potentially directing reactions to the less hindered nitrogen atom or influencing the rotational barrier around the C-N bond.
This combination of electronic enhancement and steric influence makes the molecule a potentially effective ligand in organometallic chemistry or a candidate for use as an organocatalyst, where hydrogen bonding capabilities are crucial. nih.gov
Electronic and Steric Effects of Substituents on Structural Stability and Chemical Behavior
The stability and chemical behavior of this compound are intricately linked to the electronic and steric effects of its substituents.
Electronic Effects: The diethylamino group at the para-position exerts a strong electron-donating effect through resonance (+R effect), which outweighs its electron-withdrawing inductive effect (-I effect). This significantly increases the electron density on the phenyl ring. The methyl group at the ortho-position contributes a weaker electron-donating effect via induction (+I effect). The combined result is an electron-rich aromatic system. These electronic properties influence the molecule's reactivity, charge distribution, and spectroscopic characteristics. Computational studies on similar molecules, such as Density Functional Theory (DFT), show that such substitutions affect the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap; a smaller gap generally implies higher chemical reactivity. mdpi.comnih.gov
Relationship Between Conformational Preferences and Molecular Functionality
The functionality of this compound is dependent on its three-dimensional structure and conformational flexibility. Thiourea derivatives are known for their ability to form robust intra- and intermolecular hydrogen bonds, which are fundamental to their use as organocatalysts and in molecular recognition. nih.govnih.govnih.gov
The preferred conformation of the molecule will be one that minimizes steric clashes while maximizing stabilizing interactions like hydrogen bonds. In the solid state, the N-H groups of the thiourea core will likely engage in hydrogen bonding with the sulfur atom of an adjacent molecule, leading to dimers or polymeric chains. nih.gov The presence of the ortho-methyl group and the bulky diethylamino group will heavily influence the rotational barriers around the C-N single bonds, leading to specific, stable conformers. nih.gov The precise geometry of these conformers, particularly the orientation of the N-H bonds, is critical for functionality, as it determines the molecule's ability to bind to a substrate or surface. nih.gov
Computational Approaches to Structure-Activity Relationship (e.g., Molecular Docking for Interaction Prediction with Non-Biological Entities)
Computational chemistry provides powerful tools for predicting and understanding the SAR of molecules like this compound. semanticscholar.org While frequently applied in drug design against biological targets, these methods are equally applicable to non-biological systems. biointerfaceresearch.comsingidunum.ac.rsresearchgate.net
Molecular Docking : This technique can be used to predict the binding mode and affinity of the molecule with a non-biological host. For example, it could simulate the interaction of the thiourea derivative with the surface of a metal, a nanoparticle, or within the cavity of a porous material like a zeolite or metal-organic framework. Such studies can elucidate the key interactions (e.g., hydrogen bonds, van der Waals forces) responsible for binding. mdpi.com
Density Functional Theory (DFT) : DFT calculations are used to determine the molecule's optimized geometry, electronic structure, and properties like molecular electrostatic potential. nih.govsemanticscholar.org This information helps identify the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule will react and interact with other species. semanticscholar.org The HOMO-LUMO energy gap calculated via DFT can be correlated with the molecule's stability and reactivity. mdpi.com
These computational approaches allow for the rational design of new thiourea derivatives with tailored properties for specific applications in materials science, sensing, or catalysis.
Table 2: Application of Computational Methods in SAR Studies for Thiourea Derivatives
| Computational Method | Application | Predicted Information | Reference |
|---|---|---|---|
| Molecular Docking | Predicts binding modes and affinities. | Identifies key intermolecular interactions (e.g., hydrogen bonds) with a target surface or molecule. | mdpi.comresearchgate.net |
| Density Functional Theory (DFT) | Calculates electronic structure and optimized geometry. | Provides HOMO-LUMO energy gap, molecular electrostatic potential, and charge distribution to predict reactivity. | nih.govsemanticscholar.org |
Advanced Analytical Methods for Detection and Quantification of 4 Diethylamino 2 Methylphenyl Thiourea in Chemical Systems
Chromatographic Techniques for Separation and Analysis
Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures. For a substituted thiourea (B124793) derivative like [4-(Diethylamino)-2-methylphenyl]thiourea, both high-performance liquid chromatography and gas chromatography can be adapted for effective analysis.
High-Performance Liquid Chromatography (HPLC) is a highly suitable method for the analysis of non-volatile, polar compounds such as this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.
For this specific thiourea derivative, a reverse-phase (RP) HPLC method is typically employed. sielc.com A C18 column, which has a non-polar stationary phase, is a common choice, though columns designed to better retain polar analytes may also be utilized. chromforum.org The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, with the gradient or isocratic elution conditions optimized to achieve adequate retention and sharp peaks. sielc.com
Detectors:
UV Detector: Due to the presence of the aromatic ring, this compound exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. A photodiode-array (DAD) or variable wavelength UV detector can be set to a specific wavelength, often the λmax (wavelength of maximum absorbance), for sensitive and selective quantification. nih.govresearchgate.net Studies on similar aromatic thiourea derivatives show significant UV absorption that allows for their detection. carta-evidence.org
Electrochemical Detector: The thiourea moiety can be electrochemically active, making an electrochemical detector a viable option for highly sensitive and selective analysis. This detector measures the current resulting from the oxidation or reduction of the analyte at an electrode surface, offering low detection limits for redox-active compounds.
Below is a table outlining a hypothetical set of HPLC parameters for the analysis of this compound.
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.01 M Phosphate Buffer (pH 4.5) |
| Elution Mode | Isocratic (e.g., 60:40 Acetonitrile:Buffer) or Gradient |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| UV Detection | 240 nm |
This interactive table presents typical starting conditions for an HPLC method.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. nih.gov Thioureas, including this compound, are generally polar and have low volatility, making direct GC analysis challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable derivative.
The derivatization process involves reacting the thiourea with a reagent to replace active hydrogens (on the nitrogen atoms) with less polar, bulkier groups. This chemical modification increases the volatility of the compound, allowing it to be vaporized in the GC inlet without decomposition. The resulting derivative can then be separated on a GC column and detected, often with high sensitivity using a mass spectrometer (MS) or a nitrogen-phosphorus detector (NPD). researchgate.net
Typical GC Derivatization and Analysis Workflow:
Derivatization: Reaction of the sample containing this compound with a suitable agent (e.g., a silylating agent).
Injection: Introduction of the derivatized sample into the hot GC inlet.
Separation: The volatile derivative is separated from other components on a capillary column (e.g., a DB-5ms).
Detection: The separated derivative is detected by a suitable detector, such as a Flame Ionization Detector (FID) or Mass Spectrometry (MS) for structural confirmation.
Spectroscopic Methods for Quantitative Analysis
Spectroscopic methods rely on the interaction of electromagnetic radiation with the analyte. These techniques are widely used for the quantitative analysis of various compounds.
Quantitative UV-Vis spectrophotometry is a straightforward and cost-effective method for determining the concentration of an analyte in a solution. It operates on the principle of the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
For this compound, the aromatic phenyl ring and the thiocarbonyl (C=S) group are chromophores that absorb UV radiation. A quantitative analysis would involve preparing a series of standard solutions of known concentrations, measuring their absorbance at the wavelength of maximum absorption (λmax), and constructing a calibration curve. bas.bg The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. Research on similar methylphenyl thiourea derivatives confirms that isomerization can significantly influence the λmax absorption bands. carta-evidence.org
| Concentration (mg/L) | Absorbance at λmax |
| 1.0 | 0.112 |
| 2.5 | 0.278 |
| 5.0 | 0.559 |
| 7.5 | 0.841 |
| 10.0 | 1.115 |
This interactive table shows example data for a UV-Vis spectrophotometry calibration curve.
Thiourea and its derivatives are excellent ligands, known for their ability to form stable complexes with a wide range of metal ions through the sulfur and nitrogen donor atoms. orientjchem.orgresearchgate.net If this compound is used to synthesize organometallic materials or to extract metals, Atomic Absorption Spectroscopy (AAS) is a highly sensitive and specific technique for determining the metal content within these materials. scienceready.com.au
AAS measures the concentration of metal ions by atomizing the sample (e.g., in a flame or graphite (B72142) furnace) to produce free atoms in the ground state. scienceready.com.au A light source specific to the metal being analyzed emits radiation at a wavelength that can be absorbed by these atoms. The amount of light absorbed is proportional to the concentration of the metal in the original sample. This method is highly specific because each metal absorbs a characteristic wavelength of radiation. scienceready.com.au
Electrochemical Detection Methods for Redox-Active Thioureas
Electrochemical methods offer a highly sensitive approach for the detection of compounds that can undergo oxidation or reduction reactions. The thiourea functional group is known to be redox-active, making this compound a suitable candidate for electrochemical analysis. mdpi.com
Techniques like cyclic voltammetry (CV) can be used to study the redox behavior of the compound, while more sensitive methods like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) are employed for quantitative analysis. nih.gov An electrochemical sensor could be developed by modifying an electrode surface (e.g., glassy carbon electrode) to enhance the electrochemical response towards the target analyte. mdpi.com The peak current generated during the voltammetric scan is proportional to the concentration of the thiourea derivative. These methods are often characterized by low detection limits, a wide linear range, and good reproducibility. mdpi.com
| Parameter | Typical Value |
| Technique | Differential Pulse Voltammetry (DPV) |
| Working Electrode | Modified Glassy Carbon Electrode |
| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) |
| Linear Range | 0.1 µM - 100 µM |
| Limit of Detection (LOD) | 15 nM - 50 nM |
| Reproducibility (RSD) | < 5% |
This interactive table summarizes the potential performance characteristics of an electrochemical sensor for a redox-active thiourea.
Broader Academic Implications and Future Research Trajectories
Contributions to Fundamental Organic Chemistry Principles
The study of aryl thioureas, including structures like [4-(Diethylamino)-2-methylphenyl]thiourea, provides significant contributions to the understanding of fundamental organic chemistry principles.
Structure and Bonding: Thioureas exhibit planar geometry around the N₂C=S core. They exist in tautomeric equilibrium between the thione form (C=S) and the thiol form (C-SH), with the thione form typically predominating. The C=S bond is significantly weaker than the C=O bond in ureas, and the C-N bonds have partial double bond character, which influences the molecule's reactivity and spectroscopic properties.
Hydrogen Bonding: The N-H protons in thioureas are effective hydrogen bond donors, while the sulfur atom is a competent acceptor. This leads to the formation of robust intermolecular and intramolecular hydrogen bonds, which govern their crystal packing and solution-state aggregation. These interactions are crucial in their roles as organocatalysts and building blocks for supramolecular assemblies.
Reaction Mechanisms: Thioureas are valuable precursors for the synthesis of various heterocyclic compounds. For instance, they undergo condensation reactions with β-dicarbonyl compounds to form pyrimidines or with α-haloketones to yield aminothiazoles. Studying these transformations provides deeper insights into reaction mechanisms such as nucleophilic addition, cyclization, and condensation.
Advancements in Materials Science through Thiourea-Based Architectures
The unique structural and electronic properties of thiourea (B124793) derivatives make them valuable components in the design of advanced materials.
Corrosion Inhibitors: Organic compounds containing thiocarbonyl groups are effective corrosion inhibitors for various metals and alloys. Their efficacy is attributed to their ability to adsorb onto the metal surface through the sulfur atom, forming a protective layer that blocks active corrosion sites.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The sulfur and nitrogen atoms in the thiourea moiety act as excellent coordination sites for metal ions. This property has been exploited to construct coordination polymers and MOFs. The ability to tune the organic substituent on the aryl ring allows for the precise control of the resulting material's structure and properties, such as porosity and catalytic activity.
Polymer Science: Thiourea derivatives find applications in polymer chemistry, for instance, as vulcanization accelerators for rubbers like neoprene. They are also used in the production of flame-retardant resins, contributing to the development of safer materials for various industries.
Theoretical Chemistry Insights into Thiourea Bonding and Reactivity
Computational chemistry provides invaluable insights into the electronic structure, bonding, and reactivity of thiourea derivatives, complementing experimental findings.
Hydrogen Bond Analysis: Ab initio and Density Functional Theory (DFT) calculations have been employed to study the nature and strength of hydrogen bonding in thiourea aggregates. These studies have shown that in contrast to urea (B33335), where cooperative interactions favor the formation of long chains, thiourea ribbons are generally more stable, which aligns with experimental crystal structure data. Quantum theoretical studies have also been used to examine complex hydrogen-bonding patterns, such as bifurcated bonds, in thiourea cocrystals.
Reactivity and Antioxidant Properties: Theoretical models are used to investigate the reactivity of thioureas. For example, DFT studies have explored their antioxidant potential by calculating bond dissociation energies and reaction pathways for scavenging free radicals. Such studies have indicated that thiourea and its derivatives can be effective scavengers of radicals like the superoxide radical anion.
Molecular Properties: The table below presents typical bond lengths and angles for the thiourea core, derived from structural studies of related compounds. These parameters are fundamental inputs and outputs for theoretical calculations that predict molecular geometry and electronic properties.
| Parameter | Typical Value |
| C=S Bond Length | ~1.71 Å |
| C-N Bond Length | ~1.33 Å |
| N-C-N Bond Angle | Trigonal Planar (~120°) |
| N-C-S Bond Angle | Trigonal Planar (~120°) |
| Data derived from general findings on thiourea structures. |
Emerging Research Areas for Thiourea-Derived Compounds (e.g., Sensors, Catalysts)
The functional versatility of the thiourea moiety has propelled its use in several emerging technological areas.
Organocatalysis: Chiral thiourea derivatives have emerged as powerful hydrogen-bonding organocatalysts for a wide range of enantioselective reactions. Their ability to activate electrophiles through dual hydrogen bonding enhances reaction rates and controls stereoselectivity. The substitution pattern on the aryl ring is critical for tuning the catalyst's acidity and steric environment.
Chemosensors: Thiourea derivatives are widely employed as chemosensors for detecting various metal cations and anions. The interaction between the analyte and the thiourea's sulfur and nitrogen atoms can induce a change in color (colorimetric sensor) or fluorescence (fluorescent sensor), enabling visual or spectroscopic detection. They have shown particular promise as sensors for toxic heavy metal ions like mercury.
The performance of some thiourea-based sensors is highlighted below:
| Sensor Type | Analyte Detected | Detection Method |
| Isophthaloyl bis-thiourea | Copper (Cu²⁺) | Potentiometric |
| Phenylthiourea (B91264) Derivatives | Mercury (Hg²⁺) | Spectrofluorimetric |
| Ethylthiourea Derivatives | Mercury (Hg²⁺), Silver (Ag⁺) | Naked-eye Colorimetric |
| Illustrative examples from the literature. |
Interdisciplinary Research Opportunities Leveraging Thiourea Chemistry
The diverse properties of thiourea compounds create extensive opportunities for research at the interface of chemistry and other scientific disciplines.
Medicinal Chemistry: Thiourea derivatives exhibit a remarkable range of biological activities, making them attractive scaffolds for drug discovery. They have been investigated as potential anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. For example, certain aryl thiourea hybrids have shown potent activity as urease inhibitors, which is relevant for treating infections by Helicobacter pylori. The development of such therapeutic agents requires close collaboration between synthetic chemists, biologists, and pharmacologists.
Agrochemicals: Several commercial agrichemicals, including insecticides and rodenticides, are based on a thiourea core structure. Future research could focus on developing new, more effective, and environmentally benign pesticides and herbicides by modifying the substitution pattern on the thiourea framework.
Environmental Science: The ability of thioureas to bind heavy metals can be leveraged for environmental remediation. Research into thiourea-functionalized polymers or solid supports could lead to new materials for extracting toxic metal pollutants from water. Furthermore, their application in gold and silver leaching presents a less toxic alternative to traditional cyanidation processes, highlighting a potential contribution to greener industrial practices.
Q & A
Basic: What synthetic methodologies are optimal for preparing [4-(Diethylamino)-2-methylphenyl]thiourea with high purity?
Answer:
The synthesis typically involves reacting 4-(diethylamino)-2-methylaniline with thiophosgene or ammonium thiocyanate under controlled conditions. Key steps include:
- Step 1: Dissolve 4-(diethylamino)-2-methylaniline in anhydrous dichloromethane under nitrogen.
- Step 2: Add thiophosgene dropwise at 0°C, followed by stirring at room temperature for 12 hours.
- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
Characterization requires 1H/13C NMR to confirm the thiourea moiety (δ ~10-12 ppm for NH protons in DMSO-d6) and mass spectrometry for molecular ion verification .
Advanced: How can computational modeling resolve discrepancies in the electronic properties of this compound derivatives?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can predict:
- Electron distribution: Analyze HOMO-LUMO gaps to assess reactivity.
- Tautomeric equilibria: Compare thioketone vs. thiol forms using Gibbs free energy differences.
- Non-covalent interactions: Hirshfeld surface analysis explains packing anomalies in crystallographic data.
Validate models against experimental UV-Vis spectra (λmax shifts) and X-ray diffraction data (if available) .
Basic: What spectroscopic techniques are critical for structural validation of this compound?
Answer:
- FT-IR: Confirm C=S stretching (~1250–1350 cm⁻¹) and N-H bending (~1500–1600 cm⁻¹).
- NMR:
- 1H NMR: Aromatic protons (δ 6.5–7.5 ppm), NH protons (broad peaks δ ~10–12 ppm in DMSO).
- 13C NMR: Thiourea carbonyl (C=S) at δ ~170–180 ppm.
- Mass Spectrometry: ESI-MS should show [M+H]+ or [M+Na]+ ions matching the molecular formula (C12H17N3S, MW 235.35 g/mol) .
Advanced: How to address contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from:
- Purity variability: Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to verify batch consistency.
- Assay conditions: Standardize protocols (e.g., pH, temperature) for enzyme inhibition studies.
- Solubility effects: Pre-dissolve in DMSO (≤0.1% v/v) to avoid aggregation.
Reproduce results across multiple cell lines (e.g., HeLa, HEK293) and validate with orthogonal assays (e.g., fluorescence polarization vs. SPR) .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use a fume hood during synthesis to avoid inhalation of thiophosgene vapors.
- Storage: Keep in a dark, airtight container at 4°C to prevent decomposition.
- Disposal: Follow EPA guidelines for sulfur-containing waste (RCRA D003) .
Advanced: How to design experiments to study the tautomeric behavior of this compound in solution?
Answer:
- Variable Temperature NMR (VT-NMR): Monitor NH proton shifts between 25–80°C in DMSO-d6 to detect tautomeric equilibria.
- Solvent Polarity Studies: Compare UV-Vis spectra in polar (water) vs. non-polar (toluene) solvents.
- Theoretical Calculations: Use Gaussian or ORCA software to model energy barriers between tautomers.
Correlate results with X-ray crystallography to confirm solid-state dominance of one tautomer .
Advanced: What strategies improve the reproducibility of catalytic applications involving this thiourea derivative?
Answer:
- Precatalyst Activation: Pre-treat with base (e.g., K2CO3) to generate active thiourea anions.
- Substrate Scope Screening: Test reactivity with electron-deficient (e.g., nitroarenes) and electron-rich (e.g., methoxyarenes) partners.
- Kinetic Profiling: Use in situ IR or Raman spectroscopy to monitor reaction progress.
Publish full experimental details (solvent grades, catalyst loading) to aid replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
